Cas no 518316-27-3 (2-((2,6-Dichlorobenzyl)thio)ethanol)

2-((2,6-Dichlorobenzyl)thio)ethanol 化学的及び物理的性質
名前と識別子
-
- 2-((2,6-Dichlorobenzyl)thio)ethanol
- 2-(2,6-Dichloro-benzylsulfanyl)-ethanol
- 518316-27-3
- 2-[(2,6-dichlorophenyl)methylsulfanyl]ethanol
- Ethanol, 2-[[(2,6-dichlorophenyl)methyl]thio]-
- DB-238769
- AKOS009166116
-
- MDL: MFCD02755199
- インチ: InChI=1S/C9H10Cl2OS/c10-8-2-1-3-9(11)7(8)6-13-5-4-12/h1-3,12H,4-6H2
- InChIKey: BXHBVTAVHRJCGS-UHFFFAOYSA-N
- ほほえんだ: C1=CC(=C(CSCCO)C(=C1)Cl)Cl
計算された属性
- せいみつぶんしりょう: 235.9829415g/mol
- どういたいしつりょう: 235.9829415g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 4
- 複雑さ: 136
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 45.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
2-((2,6-Dichlorobenzyl)thio)ethanol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0987496-5g |
2-((2,6-Dichlorobenzyl)thio)ethanol |
518316-27-3 | 95% | 5g |
$1080 | 2024-08-02 | |
Crysdot LLC | CD12065878-1g |
2-((2,6-Dichlorobenzyl)thio)ethanol |
518316-27-3 | 95+% | 1g |
$442 | 2024-07-24 | |
eNovation Chemicals LLC | Y0987496-5g |
2-((2,6-dichlorobenzyl)thio)ethanol |
518316-27-3 | 95% | 5g |
$1080 | 2025-02-27 | |
eNovation Chemicals LLC | Y0987496-5g |
2-((2,6-dichlorobenzyl)thio)ethanol |
518316-27-3 | 95% | 5g |
$1080 | 2025-03-01 | |
Alichem | A019139989-1g |
2-((2,6-Dichlorobenzyl)thio)ethanol |
518316-27-3 | 95% | 1g |
$378.42 | 2023-09-01 |
2-((2,6-Dichlorobenzyl)thio)ethanol 関連文献
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Tian Tian,Shuang Peng,Heng Xiao,Yuelin Long,Boshi Fu,Xiaoe Zhang,Shan Guo,Shaoru Wang,Songmei Liu,Xin Zhou Chem. Commun., 2013,49, 10085-10087
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Gargi Mukherjee,Kumar Biradha CrystEngComm, 2014,16, 4701-4705
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Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936
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Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636
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Ganghua Xiang,Lushuang Zhang,Junnan Chen,Bingsen Zhang,Zhigang Liu Nanoscale, 2021,13, 18140-18147
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Jinjie Qian,Wenbin Yang,Xiaofei Kuang,Jun Zhang,Yixin Cui,Weiming Wu,Xiao-Yuan Wu,Can-Zhong Lu J. Mater. Chem. A, 2015,3, 15399-15402
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Yue Chen,Yanhui Tang,Ming Lei Dalton Trans., 2009, 2359-2364
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Nelly Khidekel,Linda C. Hsieh-Wilson Org. Biomol. Chem., 2004,2, 1-7
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Edgar D. Goluch,Jwa-Min Nam,Dimitra G. Georganopoulou,Thomas N. Chiesl,Kashan A. Shaikh,Kee S. Ryu,Annelise E. Barron,Chad A. Mirkin,Chang Liu Lab Chip, 2006,6, 1293-1299
2-((2,6-Dichlorobenzyl)thio)ethanolに関する追加情報
Introduction to 2-((2,6-Dichlorobenzyl)thio)ethanol (CAS No. 518316-27-3)
2-((2,6-Dichlorobenzyl)thio)ethanol, identified by the Chemical Abstracts Service Number (CAS No.) 518316-27-3, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound belongs to the class of thioethers, characterized by the presence of a sulfur atom bonded to an ethyl group, with a substituent group attached to the benzene ring. The 2,6-dichlorobenzyl moiety introduces electron-withdrawing effects, influencing the overall reactivity and electronic properties of the molecule. Such structural features make it a valuable intermediate in synthetic chemistry and a potential candidate for various biochemical applications.
The synthesis of 2-((2,6-Dichlorobenzyl)thio)ethanol involves meticulous control over reaction conditions to ensure high yield and purity. Typically, the process begins with the reaction of 2,6-dichlorobenzyl halide with an appropriate thiol source, followed by reduction to yield the desired thioether. Advances in catalytic systems have enabled more efficient and environmentally friendly routes, reducing waste and improving scalability. These innovations align with the growing emphasis on green chemistry principles in industrial applications.
In recent years, there has been increasing interest in thioether compounds due to their diverse biological activities. The sulfur-containing moiety in 2-((2,6-Dichlorobenzyl)thio)ethanol is known to enhance binding affinity to biological targets, making it a promising scaffold for drug discovery. Studies have demonstrated its potential in modulating enzyme activity and interacting with protein receptors. For instance, derivatives of this compound have shown promise in preclinical trials as inhibitors of certain kinases and other therapeutic targets.
The 2,6-dichlorobenzyl substituent further enhances the pharmacological profile by increasing lipophilicity and metabolic stability. This makes the compound more suitable for oral administration and prolonged circulation in vivo. Additionally, computational modeling has been employed to predict binding interactions between 2-((2,6-Dichlorobenzyl)thio)ethanol and target proteins, aiding in rational drug design. Such computational approaches have accelerated the discovery pipeline by identifying lead compounds with high binding affinity and favorable pharmacokinetic properties.
Industrial applications of 2-((2,6-Dichlorobenzyl)thio)ethanol extend beyond pharmaceuticals. In agrochemical research, modified versions of this compound have been explored as intermediates for developing novel pesticides and herbicides. The structural versatility allows for further functionalization, enabling chemists to tailor properties such as bioavailability and environmental persistence. This adaptability underscores the compound's significance as a building block in synthetic chemistry.
The role of thioethers like 2-((2,6-Dichlorobenzyl)thio)ethanol in material science is also gaining traction. Their unique electronic properties make them useful in designing organic semiconductors and conductive polymers. Researchers are investigating how these compounds can be integrated into electronic devices to improve efficiency and durability. Such applications highlight the interdisciplinary nature of modern chemical research.
Regulatory considerations play a crucial role in the development and commercialization of compounds like 2-((2,6-Dichlorobenzyl)thio)ethanol. Compliance with safety standards ensures that industrial processes remain sustainable while protecting human health and the environment. Manufacturers must adhere to guidelines set forth by agencies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA). These regulations mandate thorough toxicity assessments and environmental impact studies before large-scale production begins.
The future prospects for 2-((2,6-Dichlorobenzyl)thio)ethanol are bright, driven by ongoing research into its pharmacological potential and industrial applications. Innovations in synthetic methodologies continue to refine production processes, making it more cost-effective and scalable. Collaborative efforts between academia and industry are fostering new discoveries that could revolutionize drug development and material science.
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